5-ethyl-1,3-dioxane-5-carboxylic Acid
Description
Significance of 1,3-Dioxane (B1201747) Derivatives in Organic Synthesis and Materials Science
The 1,3-dioxane moiety is a cornerstone in modern organic synthesis, primarily utilized as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de This strategy is effective due to the general stability of 1,3-dioxanes under basic, reductive, and oxidative conditions, while being readily cleaved by acid catalysts. thieme-connect.de This selective lability allows for complex molecular manipulations without affecting the protected functional groups. thieme-connect.de
Beyond their role as protecting groups, 1,3-dioxane derivatives are integral components in the synthesis of natural products and bioactive molecules. thieme-connect.de The rigid chair-like conformation of the 1,3-dioxane ring allows for precise stereochemical control during synthesis. thieme-connect.de This conformational restriction is also exploited for the stereochemical analysis of 1,3-diols using NMR spectroscopy. thieme-connect.de
In the realm of materials science, 1,3-dioxane derivatives are valuable monomers for the creation of biodegradable polymers such as polyesters and polycarbonates. nih.govresearchgate.net The inclusion of the dioxane ring can influence the physical properties and degradation profiles of these polymers. nih.gov For instance, polyurethanes incorporating 1,3-dioxane-5,5-dimethanol (B1596533) have demonstrated excellent physical characteristics and controlled degradation. Furthermore, poly(1,3-dioxane) has been investigated as a polymer electrolyte for high-voltage lithium-metal batteries.
Certain 1,3-dioxane derivatives have also shown significant biological activity, including potential as agents to overcome multidrug resistance in cancer therapy and as subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists for treating dyslipidemia. nih.gov
Historical Context of 1,3-Dioxane-5-carboxylic Acid Research
The study of 1,3-dioxanes has a rich history, with early investigations focusing on their conformational analysis, heavily influenced by the pioneering work of Eliel on substituted cyclohexanes. acs.org The 1,3-dioxane system served as an excellent model for understanding steric and stereoelectronic effects. acs.org
The synthesis of 1,3-dioxane-5-carboxylic acid derivatives can be traced back to the mid-20th century. For example, a 1962 publication in Chemische Berichte described the synthesis of 2-phenyl-5-ethyl-1,3-dioxane-5-carboxylic acid via the oxidation of the corresponding 5-hydroxymethyl derivative. acs.org Later, patents from the latter half of the century, such as GB-PS 1 167 274 and DE-PS 1 900 202, detailed processes for preparing 5-alkyl-1,3-dioxane-5-carboxylic acids. acs.orggoogle.com These documents also highlighted some of the synthetic challenges, including low yields and the difficulty of hydrolysis of the dioxane ring to regenerate the corresponding 2,2-bis(hydroxymethyl)alkanoic acid, especially for derivatives unsubstituted at the 2-position. acs.orggoogle.com
Scope and Academic Relevance of 5-Ethyl-1,3-dioxane-5-carboxylic Acid Studies
Direct academic studies focusing exclusively on this compound are somewhat limited in the published literature. However, its relevance can be inferred from the extensive research on closely related 5-substituted 1,3-dioxanes.
The primary academic interest in this compound and its analogues lies in several areas:
Conformational Analysis: The 5-substituted 1,3-dioxane framework is a classic system for studying conformational equilibria. The chair conformation is preferred, and the substituents at the 5-position can adopt either an axial or equatorial orientation. researchgate.net The energetic preference for one conformation over the other is influenced by steric and electronic interactions. researchgate.net Studies on related compounds, such as 2-phenyl-5-carboxy-1,3-dioxanes, have explored how factors like solvent and the presence of salts can influence the conformational equilibrium. acs.orgacs.org
Synthetic Building Block: this compound serves as a versatile synthetic intermediate. nih.gov The carboxylic acid functionality can be modified to introduce a variety of other chemical groups, while the dioxane ring acts as a stable, stereochemically defined core. Its precursor, 5-ethyl-1,3-dioxane-5-methanol (B1582956), is used as an intermediate and surface modifier in various industrial applications. researchgate.net
Monomer for Functional Polymers: As a bifunctional monomer, it can be incorporated into polymer chains. The carboxylic acid group provides a site for polymerization, typically into polyesters, while the ethyl group can be varied to fine-tune the polymer's properties. The dioxane ring itself can be designed to be cleavable under specific conditions, leading to the development of degradable or recyclable polymers. Research on related functionalized 1,3-dioxan-2-ones demonstrates their utility in creating aliphatic poly(ester-carbonates). researchgate.net
Physicochemical Data
Below are tables detailing the known physicochemical properties of this compound and its closely related precursor, 5-ethyl-1,3-dioxane-5-methanol.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 26271-43-2 | sigmaaldrich.comresearchgate.netresearchgate.net |
| Molecular Formula | C₇H₁₂O₄ | sigmaaldrich.com |
| Molecular Weight | 160.17 g/mol | sigmaaldrich.com |
| InChI | InChI=1S/C7H12O4/c1-2-7(6(8)9)3-10-5-11-4-7/h2-5H2,1H3,(H,8,9) | sigmaaldrich.com |
| InChIKey | FVXGELAKGGRRIC-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Properties of 5-ethyl-1,3-dioxane-5-methanol
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (5-ethyl-1,3-dioxan-5-yl)methanol | |
| CAS Number | 5187-23-5 | nih.govsigmaaldrich.com |
| Molecular Formula | C₇H₁₄O₃ | nih.gov |
| Molecular Weight | 146.18 g/mol | nih.gov |
| Boiling Point | 104-105 °C at 5 mmHg | nih.govsigmaaldrich.com |
| Density | 1.09 g/mL at 25 °C | nih.govsigmaaldrich.com |
Properties
IUPAC Name |
5-ethyl-1,3-dioxane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-7(6(8)9)3-10-5-11-4-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXGELAKGGRRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCOC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464657 | |
| Record name | 5-ethyl-1,3-dioxane-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26271-43-2 | |
| Record name | 5-ethyl-1,3-dioxane-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-1,3-dioxane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 5 Ethyl 1,3 Dioxane 5 Carboxylic Acid
Classical Synthetic Approaches and Precursors
The conversion of the primary alcohol in (5-ethyl-1,3-dioxan-5-yl)methanol to a carboxylic acid is a critical step that requires careful selection of reagents to avoid cleaving the acid-sensitive acetal (B89532) ring. organic-chemistry.org
A variety of oxidizing agents have been explored for the conversion of primary alcohols to carboxylic acids, with varying degrees of success when applied to substrates containing sensitive functional groups like the 1,3-dioxane (B1201747) ring. en-academic.com
Potassium Permanganate (B83412) (KMnO₄): This strong oxidant can convert primary alcohols to carboxylic acids, typically in an alkaline aqueous solution. en-academic.com An early method for synthesizing a related compound, 2-phenyl-5-ethyl-1,3-dioxane-5-carboxylic acid, employed KMnO₄ for the oxidation of its hydroxymethyl precursor. google.com However, this process is noted for its very low selectivity and yield. google.com The reaction is generally conducted by adding KMnO₄ to a solution of the alcohol in an aqueous alkali like NaOH or KOH. en-academic.com
Jones Reagent (CrO₃/H₂SO₄): The Jones oxidation is a classic method for converting primary alcohols to carboxylic acids. en-academic.com It involves adding the reagent to a solution of the alcohol in acetone (B3395972). en-academic.com However, the highly acidic nature of the Jones reagent makes it generally unsuitable for substrates with acid-labile groups such as 1,3-dioxanes, which can be cleaved under these conditions. organic-chemistry.org
Ruthenium Tetroxide (RuO₄): As a powerful oxidant, ruthenium tetroxide is effective for the oxidation of primary alcohols directly to carboxylic acids. en-academic.com
TEMPO-Mediated Oxidation: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical (TEMPO) and its derivatives are highly selective catalysts for the oxidation of primary alcohols. These systems use a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl) or sodium chlorite (B76162) (NaClO₂). nsf.gov A key advantage is that the reaction can be performed under mild conditions, for instance, in a buffered system at a neutral pH (e.g., pH 7) and moderate temperatures (e.g., 35 °C), which helps preserve the integrity of the dioxane ring. nsf.gov
Catalytic Oxidation with Platinum: The Heyns oxidation, which typically uses a platinum-on-carbon catalyst (Pt/C) with oxygen as the terminal oxidant in a hot aqueous solution of sodium bicarbonate (NaHCO₃), is another method. nsf.gov The presence of water is crucial for the formation of the carboxylic acid, likely proceeding through an intermediate aldehyde hydrate. nsf.gov
IBX (o-Iodoxybenzoic acid): This hypervalent iodine reagent can be used for the oxidation of primary alcohols. organic-chemistry.orgmdpi.com To make the process more efficient, IBX can be used in catalytic amounts in the presence of a co-oxidant like Oxone. organic-chemistry.org
The table below summarizes various catalyst systems for the oxidation of primary alcohols to carboxylic acids, which could be applied to the synthesis of 5-ethyl-1,3-dioxane-5-carboxylic acid.
| Catalyst System | Co-oxidant/Conditions | Solvent | Advantages/Disadvantages |
| Potassium Permanganate (KMnO₄) | Alkaline aqueous solution (e.g., 1N NaOH) en-academic.com | Water, often with co-solvents (dioxane, acetone) en-academic.com | Strong oxidant; low cost. Poor selectivity and yield for this specific substrate. google.com |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone en-academic.com | Acetone | High efficiency. Strongly acidic, likely to cleave the dioxane ring. organic-chemistry.org |
| TEMPO | Sodium Hypochlorite (NaOCl) or Sodium Chlorite (NaClO₂) nsf.gov | Acetonitrile (B52724)/Phosphate Buffer (pH 7) nsf.gov | High selectivity; mild, neutral conditions protect the acetal group. nsf.gov |
| Platinum on Carbon (Pt/C) | O₂ or Air nsf.gov | Aqueous NaHCO₃ nsf.gov | "Green" oxidant (O₂); catalyst can be recycled. Requires elevated temperatures. nsf.gov |
| Ruthenium Tetroxide (RuO₄) | NaIO₄ (catalytic RuCl₃) | CCl₄/CH₃CN/H₂O | Very powerful oxidant. Can be expensive and toxic. |
| Catalytic IBX | Oxone organic-chemistry.org | Acetonitrile or similar polar solvent | Milder than stoichiometric IBX; avoids heavy metals. organic-chemistry.org |
The primary challenge in the oxidative synthesis of this compound from its hydroxymethyl precursor is achieving high selectivity for the oxidation of the alcohol function without inducing cleavage of the 1,3-dioxane ring. google.com
The yield of the reaction is highly dependent on the chosen synthetic route. For instance, the oxidation of 2-phenyl-5-ethyl-5-hydroxymethyl-1,3-dioxane with potassium permanganate is reported to provide the desired carboxylic acid in an "extremely low yield" due to poor selectivity. google.com In contrast, a patented process describes the oxidation of 5-hydroxymethyl-1,3-dioxanes in the presence of an alkali to produce the corresponding carboxylic acids in "extremely high yield". google.com This process suggests that controlling the pH is crucial; performing the oxidation under alkaline conditions can favor the desired reaction pathway and enhance both yield and selectivity. en-academic.com
The stability of the 1,3-dioxane ring is paramount. It is a cyclic acetal, which is stable to bases and nucleophiles but susceptible to hydrolysis under acidic conditions. organic-chemistry.org Therefore, oxidation methods requiring strong acids, such as the Jones oxidation, are generally avoided. organic-chemistry.orgen-academic.com Mild, selective methods like TEMPO-catalyzed oxidation are preferred as they operate at or near neutral pH, minimizing the risk of ring opening. nsf.gov The choice of solvent can also play a role; using aqueous systems, which are necessary for some oxidations like with KMnO₄ or Pt/C, requires careful control of conditions to prevent hydrolysis, even if not strongly acidic. en-academic.comnsf.gov
The precursor, (5-ethyl-1,3-dioxan-5-yl)methanol, is synthesized via a cyclization reaction. google.com This involves the formation of the six-membered 1,3-dioxane ring from appropriate starting materials. The standard method for preparing 1,3-dioxanes is the condensation of a 1,3-diol with an aldehyde or a ketone. organic-chemistry.org For the synthesis of (5-ethyl-1,3-dioxan-5-yl)methanol, the reactants are 2-ethyl-2-(hydroxymethyl)propane-1,3-diol (also known as 1,1,1-tris(hydroxymethyl)propane) and formaldehyde (B43269). google.com
The formation of the 1,3-dioxane ring is an acetalization reaction that is almost universally catalyzed by an acid. organic-chemistry.org Both Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), and Lewis acids are effective catalysts for this transformation. organic-chemistry.orgnih.gov
The reaction is typically conducted in a non-polar solvent that can form an azeotrope with water, such as toluene (B28343) or cyclohexane (B81311). organic-chemistry.orgnih.gov The continuous removal of the water byproduct using a Dean-Stark apparatus is a standard technique used to drive the reversible reaction to completion in favor of the dioxane product, in accordance with Le Châtelier's principle. organic-chemistry.org
The mechanism proceeds through several steps:
Protonation of the carbonyl oxygen of the aldehyde (formaldehyde) by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
Nucleophilic attack by one of the hydroxyl groups of the 1,3-diol on the activated carbonyl carbon.
A proton transfer step.
Elimination of a water molecule to form a stabilized oxocarbenium ion.
Intramolecular attack by the second hydroxyl group of the diol on the oxocarbenium ion, closing the six-membered ring.
Deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final 1,3-dioxane product.
The formation of a 1,3-dioxane ring is an equilibrium process. organic-chemistry.org The position of this equilibrium, and thus the final yield of the cyclization, is influenced by thermodynamic and kinetic factors.
Equilibrium: The primary factor governing the equilibrium is the concentration of water in the reaction mixture. As water is a product of the condensation, its removal is essential to prevent the reverse reaction (hydrolysis) and achieve a high yield of the dioxane. organic-chemistry.org Thermodynamically, six-membered 1,3-dioxane rings are generally favored and more stable than their five-membered 1,3-dioxolane (B20135) counterparts that could potentially form from impurities or rearrangement. organic-chemistry.orgthieme-connect.de The chair conformation of the 1,3-dioxane ring contributes to its relative stability. thieme-connect.dersc.org
Kinetics: The rate of ring formation is dependent on several variables:
Catalyst: The concentration and strength of the acid catalyst directly influence the reaction rate.
Reactants: The reactivity of the carbonyl compound is a key factor; aldehydes are generally more reactive than ketones in acetal formation. google.com Steric hindrance on either the diol or the carbonyl compound can significantly slow down the reaction. google.com
Temperature: Higher temperatures increase the reaction rate but must be controlled to prevent unwanted side reactions or degradation of the starting materials. google.com
Studies on the cationic ring-opening polymerization of related cyclic acetals like 1,3-dioxolane show that the formation of cyclic structures is a complex interplay between kinetics and thermodynamics, where factors like monomer concentration and catalyst-to-initiator ratios play a significant role. rsc.org While this applies to polymerization, the underlying principles of ring-chain equilibrium are relevant to the synthesis of a single dioxane molecule.
Hydrolysis of Ester Derivatives to the Carboxylic Acid
The conversion of 5-ethyl-1,3-dioxane-5-carboxylate esters into this compound is a fundamental and crucial step in the synthesis of this compound. This transformation is typically achieved through hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond, yielding the corresponding carboxylic acid and an alcohol. The process can be catalyzed by either an acid or a base. Carboxylic acid esters, in general, can undergo hydrolysis through several mechanisms, including base-catalyzed, acid-catalyzed, and neutral hydrolysis. google.com The most common and industrially relevant methods involve acidic or basic conditions to facilitate the reaction.
Acidic and Basic Hydrolysis Conditions
Ester hydrolysis is commonly performed under either acidic or basic conditions, with the choice of catalyst significantly influencing the reaction mechanism and conditions.
Basic Hydrolysis (Saponification): This is one of the most frequently used methods for converting esters to carboxylic acids. It is an essentially irreversible process because the final step involves the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt. The reaction typically involves heating the ester with a strong aqueous base. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH). rsc.orgrsc.org To improve the solubility of organic esters in the aqueous medium, co-solvents such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), tetrahydrofuran (B95107) (THF), or dioxane are often employed. rsc.orgrsc.org For instance, mixtures like THF/water or dioxane/water are common solvent systems for this transformation. rsc.org The use of a non-aqueous solvent system, such as dichloromethane/methanol, with sodium hydroxide has also been reported for the mild and rapid hydrolysis of esters at room temperature. thieme-connect.com
Acidic Hydrolysis: This method is the reverse of Fischer esterification. Unlike basic hydrolysis, acid-catalyzed hydrolysis is a reversible process. rsc.org To drive the equilibrium toward the formation of the carboxylic acid and alcohol, a large excess of water is typically used. rsc.org Common acid catalysts include strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is often carried out by refluxing the ester in an aqueous acidic solution. Dioxane-water mixtures are suitable solvent systems for acid-catalyzed hydrolysis, ensuring the homogeneity of the reaction mixture. ijsdr.org Studies on the acid-catalyzed hydrolysis of esters in dioxane-water solutions have provided kinetic data for such reactions. ijsdr.org
Below is an interactive data table summarizing common conditions for ester hydrolysis.
| Catalyst Type | Reagents | Solvent System(s) | Typical Conditions |
| Basic | NaOH, KOH, LiOH | H₂O/MeOH, H₂O/EtOH, H₂O/THF, H₂O/Dioxane | Room temperature to reflux, depending on substrate reactivity |
| Acidic | HCl, H₂SO₄, p-Toluenesulfonic acid (p-TsOH) | H₂O, Aqueous Dioxane, Aqueous Acetone | Reflux, large excess of water |
Factors Influencing Hydrolysis Efficiency
The efficiency and rate of hydrolysis of 5-ethyl-1,3-dioxane-5-carboxylate esters are governed by several key factors. Understanding these allows for the optimization of reaction conditions to maximize yield and minimize reaction time.
Steric Hindrance: The structure of the ester itself plays a critical role. Steric hindrance around the carbonyl group can significantly impede the approach of the nucleophile (hydroxide ion or water), thereby slowing down the rate of hydrolysis. thieme-connect.comacs.org For 5-ethyl-1,3-dioxane-5-carboxylate esters, the quaternary carbon at the 5-position creates a sterically hindered environment, which may necessitate more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve complete hydrolysis compared to less hindered esters. thieme-connect.com
Solvent Effects: The choice of solvent is crucial, especially for ensuring the miscibility of the organic ester and the aqueous reagent. The use of co-solvents like ethanol or 1,4-dioxane (B91453) can enhance solubility. However, the nature of the co-solvent can also affect the reaction rate. For example, in the acid-catalyzed hydrolysis of butyl acetate (B1210297), increasing the content of a hydrophobic co-solvent like 1,4-dioxane was found to decrease the rate enhancement provided by sonication, suggesting complex interactions between the solvent, substrate, and reaction environment. ijsdr.org
Temperature: As with most chemical reactions, temperature has a significant impact on the rate of hydrolysis. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. Reactions are often heated to reflux to increase the rate, particularly for sterically hindered esters or when using weaker bases. rsc.org
Catalyst Concentration: The concentration of the acid or base catalyst directly influences the reaction rate. In base-catalyzed hydrolysis, the rate is typically proportional to the concentration of both the ester and the hydroxide ion. In acid-catalyzed hydrolysis, the rate depends on the concentration of the ester and the acid catalyst.
External Energy Sources: Innovative techniques such as microwave irradiation and ultrasonication can be used to accelerate the reaction. Microwave-assisted hydrolysis can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the polar solvent mixture. scielo.brresearchgate.net Ultrasound can also accelerate ester hydrolysis in binary solvents like dioxane-water by perturbing solute-solvent interactions and enhancing mass transfer. ijsdr.org
Advanced Synthetic Strategies and Catalysis
Stereoselective Synthesis of this compound Isomers
Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over others. researchgate.net For a molecule like this compound, which has a chiral center at the C5 position (if the C2 position is asymmetrically substituted), controlling the stereochemistry is of significant interest.
One primary strategy involves the use of chiral starting materials. For instance, the synthesis could start from a chiral 1,3-diol. The reaction of a chiral 2-ethyl-2-(hydroxymethyl)butane-1,3-diol with an aldehyde would yield a specific enantiomer of the dioxane. While direct synthesis of this specific chiral diol is complex, related strategies are well-documented. For example, the acetalization of glycerol (B35011), a simple triol, with aldehydes is known to produce isomeric 5-hydroxy-1,3-dioxanes. thieme-connect.com
Another approach is the stereoselective transformation of a prochiral precursor. A key intermediate, 2-substituted-5-oxo-1,3-dioxane, could be synthesized first. The carbonyl group at the C5 position is prochiral, and its stereoselective reduction would yield a chiral 5-hydroxy-1,3-dioxane. Subsequent oxidation would provide the target carboxylic acid. For example, the reduction of 5-oxo-2-phenyl-1,3-dioxane with L-Selectride has been shown to produce the cis-5-hydroxy-2-phenyl-1,3-dioxane with high stereoselectivity. thieme-connect.com
The analysis of the resulting stereoisomers can be accomplished using chiral derivatizing agents. These agents, such as Mosher's acid, react with the chiral molecule to form diastereomers, which can be distinguished and quantified using techniques like NMR spectroscopy. wikipedia.orgnih.gov
Chemo- and Regioselective Transformations
Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a chemical change) are cornerstones of modern organic synthesis. mdpi.com
Regioselective Acetalization: The very formation of the 1,3-dioxane ring is an example of a regioselective reaction. The synthesis of 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid is achieved by reacting 2,2-bis(hydroxymethyl)butyric acid with 4-chlorobenzaldehyde. asianpubs.org This reaction selectively forms the six-membered 1,3-dioxane ring rather than other potential cyclic or polymeric structures. In more complex molecules containing multiple hydroxyl groups, such as a 1,3,5-triol, it is possible to regioselectively protect the 1,3-diol portion by choosing appropriate reaction conditions (e.g., low temperature, kinetic control), leaving the 5-hydroxyl group free for further transformation. thieme-connect.de
Chemoselective Operations: Protecting group strategies are a classic example of chemoselectivity. The 1,3-dioxane moiety itself is often used as a protecting group for 1,3-diols or carbonyl compounds because it is stable under basic, reductive, and many oxidative conditions but can be readily removed with acid. thieme-connect.deorganic-chemistry.org In a synthetic route towards a complex molecule containing the this compound framework, the dioxane ring could be formed first. Then, other functional groups elsewhere in the molecule could be manipulated using base-sensitive reagents without affecting the dioxane ring or the carboxylic acid (if it is in its salt form). Conversely, if the carboxylic acid is protected as an ester, reactions could be performed on other parts of the molecule before the final hydrolysis step.
Green Chemistry Approaches in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound at various stages.
Catalysis: The formation of the 1,3-dioxane ring (acetalization) is typically acid-catalyzed. Green approaches favor the use of heterogeneous, recyclable catalysts over homogeneous mineral acids like H₂SO₄ or p-TsOH. mdpi.com Solid acid catalysts such as silica-supported ammonium (B1175870) salts, montmorillonite (B579905) clays, or zeolites can be used and easily removed by filtration, simplifying purification and minimizing acidic waste streams. mdpi.com
Alternative Solvents and Solvent-Free Conditions: Traditional acetalization often uses toluene or benzene (B151609) to azeotropically remove water. organic-chemistry.org These are environmentally problematic solvents. Greener alternatives include using more benign solvents or conducting the reaction under solvent-free conditions. mdpi.comresearchgate.netnih.govresearchgate.net For example, the acetalization of glycerol with furfural (B47365) has been achieved using a catalytic amount of an oxorhenium(V) complex under neat (solvent-free) conditions. researchgate.netnih.gov
Energy Efficiency: Microwave-assisted synthesis is a key green technology that can significantly reduce reaction times and energy consumption. at.ua Microwave irradiation has been successfully applied to both the formation and deprotection (hydrolysis) of cyclic acetals. scielo.brnih.gov For instance, the hydrolysis of a 1,3-dioxolane ketal was achieved in water in just 10 minutes using a calixarene-based catalyst under microwave heating, a significant improvement over conventional heating methods. scielo.br
Photo-organocatalysis: A novel green approach involves using light and an organic photocatalyst to promote acetalization. This method avoids the need for metal catalysts or stoichiometric acids, operating under neutral conditions at room temperature, which aligns with several principles of green chemistry. rsc.orgrsc.org
Isolation and Purification Techniques in Academic Synthesis
The successful synthesis of this compound is critically dependent on effective isolation and purification techniques to remove unreacted starting materials, catalysts, and byproducts. Academic and industrial syntheses often result in crude product mixtures that require rigorous purification to achieve the desired level of purity for subsequent applications or characterization. The primary methods employed for the purification of this carboxylic acid derivative involve extraction and crystallization, with chromatographic techniques serving as a potential alternative for achieving high purity.
A notable challenge in the synthesis of 5-alkyl-1,3-dioxane-5-carboxylic acids, including the ethyl derivative, is that they can be formed in low yields and as part of a mixture with other products. google.com This necessitates robust purification strategies to isolate the target compound.
Extraction-Based Workup
Liquid-liquid extraction is a fundamental and widely applied technique for the initial workup of the reaction mixture containing this compound. This method leverages the differential solubility of the target compound in immiscible liquid phases, typically an aqueous phase and a water-insoluble organic solvent.
The general procedure commences after the primary reaction is complete. If the reaction is performed under basic or neutral conditions, the first step is the acidification of the aqueous reaction mixture. This is crucial as the carboxylic acid group of the target compound is deprotonated (as a carboxylate salt) at higher pH, rendering it water-soluble. By adding a dilute mineral acid, such as hydrochloric acid, the carboxylate is protonated to the free carboxylic acid, which is significantly less soluble in water and more soluble in organic solvents. google.com A typical target pH for this acidification step is around 1.5 to ensure complete protonation. google.com
Following acidification, the aqueous slurry is extracted multiple times with a suitable water-insoluble organic solvent. Common solvents for this purpose include methylene (B1212753) chloride and diethyl ether. google.com The choice of solvent depends on factors such as the solubility of the compound, ease of removal, and safety considerations. The combined organic extracts are then typically dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. Finally, the solvent is removed under reduced pressure, for instance, using a rotary evaporator, to yield the crude this compound. google.com
It is important to note that if the initial synthesis results in incomplete conversion of the starting material, an initial extraction of the aqueous alkali salt solution with a water-insoluble organic solvent can be performed before acidification. google.com This allows for the recovery of unreacted starting materials, which can potentially be recycled. google.com
Table 1: Illustrative Parameters for Extraction-Based Workup
| Parameter | Value/Description | Purpose |
| Acidification Agent | Dilute Hydrochloric Acid | To protonate the carboxylate to the less water-soluble carboxylic acid. google.com |
| Target pH | ~1.5 | Ensures complete protonation of the carboxylic acid. google.com |
| Extraction Solvents | Methylene Chloride, Diethyl Ether | To selectively dissolve and isolate the target compound from the aqueous phase. google.com |
| Number of Extractions | 3-4 | To maximize the recovery of the product from the aqueous phase. |
| Drying Agent | Anhydrous Magnesium Sulfate or Sodium Sulfate | To remove dissolved water from the combined organic extracts. |
| Solvent Removal | Rotary Evaporation | To isolate the crude product by removing the volatile organic solvent. google.com |
Crystallization
The process typically involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is highly soluble. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent (mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. It should also be easily removable and not react with the compound. For carboxylic acids like the target compound, polar organic solvents are often suitable. A common strategy is to use a solvent system, such as a mixture of a good solvent and a poor solvent (an anti-solvent), to achieve the desired solubility profile.
Table 2: Potential Solvents for Crystallization of this compound
| Solvent/Solvent System | Rationale for Use |
| Ethyl Acetate | Proven effective for recrystallizing a closely related dioxane carboxylic acid. |
| Hexane (B92381)/Ethyl Acetate | A common solvent system where hexane acts as an anti-solvent to induce crystallization from an ethyl acetate solution. |
| Water | As a polar, protic solvent, it may be suitable, especially for a compound with a carboxylic acid group, though solubility might be high. |
| Acetone/Hexane | Similar to the hexane/ethyl acetate system, acetone is a good solvent, and hexane can be used to decrease solubility upon cooling. |
Chromatographic Methods
While not prominently documented specifically for this compound, chromatographic techniques represent a versatile option for purification, especially when dealing with complex mixtures or when very high purity is required.
Column Chromatography: This technique involves passing a solution of the crude product through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture down the column at different rates based on their differing affinities for the stationary and mobile phases. For a carboxylic acid, a moderately polar mobile phase, such as a mixture of hexane and ethyl acetate, would likely be employed with a silica gel stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for analytical purposes or for the purification of small quantities of material. A reverse-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water with a small amount of acid like formic acid for better peak shape), could be a viable strategy for purifying this compound. The progress of the purification would be monitored by a detector, such as a UV detector.
Chemical Reactivity and Transformation Mechanisms of 5 Ethyl 1,3 Dioxane 5 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to yield esters, salts, amides, anhydrides, and acyl halides.
Esterification Reactions and Ester Derivatives
Esterification of 5-ethyl-1,3-dioxane-5-carboxylic acid can be achieved through several methods, ranging from conventional acid-catalyzed reactions to more specialized techniques.
The classic Fischer-Speier esterification is a common method for converting carboxylic acids to esters. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used as the solvent, and water is removed as it is formed. masterorganicchemistry.com
For this compound, the esterification with simple alcohols like methanol (B129727) or ethanol (B145695) would proceed as follows:
Reaction Scheme: C₂H₅(C₄H₆O₂)COOH + R-OH ⇌ C₂H₅(C₄H₆O₂)COOR + H₂O
| Reactant (Alcohol) | Catalyst | Typical Conditions | Product |
| Methanol | H₂SO₄ | Reflux | Methyl 5-ethyl-1,3-dioxane-5-carboxylate |
| Ethanol | H₂SO₄ | Reflux | Ethyl 5-ethyl-1,3-dioxane-5-carboxylate |
An alternative approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification. This method is particularly useful for reactions that are sensitive to strong acids. commonorganicchemistry.com
For sterically hindered carboxylic acids, specialized catalytic methods may be employed to achieve efficient esterification. While specific applications of the Malkoch method to this compound are not extensively documented, the principles of this methodology can be applied. The Malkoch method often utilizes dendrimeric catalysts or other advanced catalytic systems to overcome steric hindrance and facilitate the reaction under milder conditions.
Salt Formation and Carboxylate Chemistry
As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. The reaction with alkali metal hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, results in the formation of the corresponding alkali metal salts. google.comthieme-connect.de These salts are typically water-soluble. thieme-connect.de
Reaction Scheme: C₂H₅(C₄H₆O₂)COOH + MOH → C₂H₅(C₄H₆O₂)COOM + H₂O (where M = Na, K, etc.)
The formation of these salts is a standard acid-base reaction and is generally quantitative. The resulting carboxylate can then be used in further synthetic applications, such as nucleophilic substitution reactions.
| Base | Product |
| Sodium Hydroxide (NaOH) | Sodium 5-ethyl-1,3-dioxane-5-carboxylate |
| Potassium Hydroxide (KOH) | Potassium 5-ethyl-1,3-dioxane-5-carboxylate |
| Ammonium (B1175870) Hydroxide (NH₄OH) | Ammonium 5-ethyl-1,3-dioxane-5-carboxylate |
Derivatization to Amides, Anhydrides, and Acyl Halides
The carboxylic acid functionality can be converted into other important acyl derivatives.
Amides: The synthesis of amides from this compound typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and inefficient. jackwestin.com Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) or converting the carboxylic acid to a more reactive intermediate. jackwestin.comlibretexts.org Another approach involves the use of titanium tetrachloride (TiCl₄) to promote the condensation of the carboxylic acid and an amine. nih.gov
General Reaction Conditions for Amide Synthesis:
| Activating Agent | Amine | Product |
|---|---|---|
| DCC | R-NH₂ | N-alkyl-5-ethyl-1,3-dioxane-5-carboxamide |
Anhydrides: Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid. For a compound like this compound, this would likely be achieved by heating with a strong dehydrating agent such as acetic anhydride (B1165640) or by using reagents like oxalyl chloride in the presence of a base. acs.org A method involving triphenylphosphine (B44618) oxide and oxalyl chloride has been shown to be effective for the synthesis of anhydrides from carboxylic acids. acs.org
Acyl Halides: The conversion of carboxylic acids to acyl halides, most commonly acyl chlorides, is a fundamental transformation that provides a highly reactive intermediate for further synthesis. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org
Reaction Scheme for Acyl Chloride Formation: C₂H₅(C₄H₆O₂)COOH + SOCl₂ → C₂H₅(C₄H₆O₂)COCl + SO₂ + HCl
Reactions of the 1,3-Dioxane (B1201747) Ring System
The 1,3-dioxane ring is a cyclic acetal (B89532), and its reactivity is dominated by its stability towards many reagents and its susceptibility to cleavage under acidic conditions. The 1,3-dioxane ring is generally stable under basic, oxidative, and reductive conditions.
However, the acetal linkage is labile to acid-catalyzed hydrolysis. vaia.com Treatment of this compound with aqueous acid will lead to the cleavage of the dioxane ring to yield 2,2-bis(hydroxymethyl)butyric acid and formaldehyde (B43269). A patent has noted that the hydrolysis of this compound can be challenging, with yields of less than 40% being achieved even with the use of sulfuric acid as a catalyst and removal of formaldehyde to drive the reaction. google.com
Reaction Scheme for Acid-Catalyzed Hydrolysis: C₂H₅(C₄H₆O₂)COOH + H₂O (H⁺ catalyst) → C₂H₅C(CH₂OH)₂COOH + CH₂O
Reductive cleavage of the 1,3-dioxane ring can also be achieved under specific conditions, for instance, using strong reducing agents in the presence of a Lewis acid, although specific examples for this compound are not prevalent in the literature.
Ring-Opening Reactions and Mechanism
The 1,3-dioxane ring is susceptible to cleavage under specific conditions, most notably in the presence of acid. This reactivity is a cornerstone of its use as a protecting group in organic synthesis, where its stability under neutral or basic conditions is valued, alongside its controlled removal when desired.
The acid-catalyzed ring opening of this compound proceeds via hydrolysis of the acetal linkage. This reaction is reversible and its equilibrium can be manipulated by controlling the reaction conditions. The general mechanism is analogous to the acid-catalyzed hydrolysis of other acetals and esters. youtube.comchemguide.co.uk
The process is initiated by the protonation of one of the oxygen atoms within the dioxane ring by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. This protonation makes the oxygen a better leaving group. Subsequently, the C-O bond cleaves, leading to the formation of a resonance-stabilized carbocation or, more accurately, an oxocarbenium ion. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. A series of proton transfers follows, ultimately resulting in the cleavage of the ring to yield 2,2-bis(hydroxymethyl)butanoic acid and formaldehyde. The use of a large excess of water can drive the equilibrium towards the ring-opened product. chemguide.co.ukacs.org
It is documented that 5-substituted-1,3-dioxane-5-carboxylic acids, including the ethyl derivative, can be challenging to hydrolyze under certain conditions, sometimes requiring forcing conditions to achieve satisfactory yields of the corresponding 2,2-bis(hydroxymethyl)alkanoic acid.
The acetal linkages in 1,3-dioxanes are generally stable to and unreactive towards nucleophiles and bases. organic-chemistry.org This stability is a key feature of acetals as protecting groups for carbonyl compounds. The electron-rich nature of the oxygen atoms and the absence of a good leaving group under neutral or basic conditions prevent direct nucleophilic attack at the acetal carbons (C2, C4, and C6).
For a nucleophilic attack to occur at the acetal carbon, the oxygen atom must first be protonated (as in acid catalysis) to become a good leaving group. Without such activation, the acetal functionality remains robust. Therefore, reactions involving nucleophiles will preferentially occur at the carboxylic acid group (e.g., deprotonation by a base) rather than at the dioxane ring.
Stability and Reactivity of the Acetal Functionality
The stability of the 1,3-dioxane ring is highly dependent on the pH of the environment. As a cyclic acetal, it exhibits high stability in neutral and basic media, making it an effective protecting group for carbonyl compounds or 1,3-diols during synthetic sequences that involve basic reagents, organometallics, or nucleophiles. thieme-connect.de
However, the acetal functionality is labile in the presence of Brønsted or Lewis acids. thieme-connect.de The rate of acid-catalyzed hydrolysis can be influenced by the substitution pattern on the dioxane ring. The presence of substituents at the C5 position, such as the ethyl and carboxylic acid groups in the title compound, can influence the conformation of the ring and potentially affect the rate of hydrolysis through steric and electronic effects. thieme-connect.de The chair conformation is the preferred geometry for 1,3-dioxanes, similar to cyclohexanes. thieme-connect.de
Transacetalization Reactions
Transacetalization is a process where an existing acetal reacts with an alcohol or a diol in the presence of an acid catalyst to form a new acetal. This reaction is an equilibrium process and can be driven to completion by using an excess of the new alcohol/diol or by removing the original alcohol/diol from the reaction mixture.
For this compound, transacetalization can be employed to change the acetal protecting group. For instance, reaction with a different diol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) or a Lewis acid such as zirconium tetrachloride (ZrCl₄) would lead to a new dioxane derivative. organic-chemistry.org This reaction proceeds through a mechanism similar to acid-catalyzed hydrolysis, where the initial acetal is cleaved to form an oxocarbenium ion, which is then trapped by the new diol.
| Reaction | Reagents and Conditions | Products | Key Findings |
| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄), heat | 2,2-bis(hydroxymethyl)butanoic acid, Formaldehyde | The reaction is an equilibrium process. Excess water favors the formation of the diol and aldehyde. |
| Transacetalization | Diol (e.g., ethylene (B1197577) glycol), acid catalyst (e.g., PTSA), Dean-Stark trap | New 1,3-dioxane derivative, 1,3-Propanediol | Can be used to exchange the diol component of the acetal. The reaction is driven by the removal of the liberated diol. |
Reactions at the Ethyl Substituent and Other Positions
The ethyl group and the carboxylic acid at the C5 position also present opportunities for chemical transformations, although the reactivity of the ethyl group is generally lower than that of the other functional groups in the molecule.
The ethyl group on this compound is an unactivated alkyl chain, making its direct functionalization challenging. Such groups are generally inert to many common chemical transformations. However, radical-based reactions could potentially be used to introduce functionality.
For instance, free-radical halogenation (e.g., with N-bromosuccinimide and a radical initiator) could selectively introduce a bromine atom at the methylene (B1212753) position of the ethyl group, which is the most activated C-H bond in the chain due to its secondary nature and proximity to the electron-withdrawing quaternary center. This newly introduced halogen could then serve as a handle for further synthetic modifications through nucleophilic substitution or elimination reactions.
It is important to note that the conditions for such radical reactions would need to be carefully chosen to avoid degradation of the acid-labile dioxane ring. The presence of the carboxylic acid group might also influence the reaction, potentially through intramolecular interactions or by affecting the solubility of the substrate.
| Reaction Type | Potential Reagents | Expected Product | Challenges |
| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN (initiator), CCl₄ | 5-(1-bromoethyl)-1,3-dioxane-5-carboxylic acid | Potential for side reactions, including degradation of the dioxane ring under harsh conditions. |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Likely to be unselective and could lead to the degradation of the dioxane ring and other parts of the molecule. | The dioxane ring is susceptible to oxidation under strongly acidic or harsh oxidative conditions. |
Electrophilic and Nucleophilic Substitutions
The reactivity of this compound towards substitution reactions is centered on the carboxylic acid group and the acetal carbons of the dioxane ring.
Electrophilic Substitution:
Direct electrophilic substitution on the 1,3-dioxane ring is generally not a favored reaction pathway. The oxygen atoms in the dioxane ring are electron-withdrawing, which deactivates the ring towards electrophilic attack. Furthermore, the conditions required for many electrophilic substitution reactions, which are often strongly acidic, would likely lead to the cleavage of the acid-labile dioxane ring rather than substitution. thieme-connect.deresearchgate.net
However, electrophilic attack can occur at the carbonyl oxygen of the carboxylic acid group. Protonation of the carbonyl oxygen under acidic conditions activates the carbonyl carbon towards nucleophilic attack, which is a key step in reactions like Fischer esterification. libretexts.org
Nucleophilic Substitution:
Nucleophilic substitution reactions readily occur at the electrophilic carbonyl carbon of the carboxylic acid group. These reactions typically proceed through a nucleophilic acyl substitution mechanism, which involves the formation of a tetrahedral intermediate followed by the elimination of a leaving group. vanderbilt.edumasterorganicchemistry.com The general reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: acid chloride > acid anhydride > ester > amide. vanderbilt.edu
Common nucleophilic substitution reactions for this compound would involve its conversion into more reactive derivatives like acid chlorides, followed by reaction with various nucleophiles.
Interactive Data Table: Nucleophilic Acyl Substitution Reactions of this compound Derivatives
| Derivative | Reagent (Nucleophile) | Product | Reaction Type |
| 5-Ethyl-1,3-dioxane-5-carbonyl chloride | Alcohol (e.g., Ethanol) | Ethyl 5-ethyl-1,3-dioxane-5-carboxylate | Esterification |
| 5-Ethyl-1,3-dioxane-5-carbonyl chloride | Amine (e.g., Ammonia) | 5-Ethyl-1,3-dioxane-5-carboxamide | Amidation |
| 5-Ethyl-1,3-dioxane-5-carbonyl chloride | Carboxylate (e.g., Sodium acetate) | Acetic 5-ethyl-1,3-dioxane-5-carboxylic anhydride | Anhydride Synthesis |
| This compound | Alcohol (e.g., Methanol) with acid catalyst | Methyl 5-ethyl-1,3-dioxane-5-carboxylate | Fischer Esterification |
Reaction Kinetics and Mechanistic Pathways
The kinetics and mechanisms of reactions involving this compound are influenced by factors such as steric hindrance from the ethyl group and the stability of the dioxane ring.
Fischer Esterification:
The acid-catalyzed esterification of this compound with an alcohol proceeds via a series of reversible steps. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and the rate can be influenced by the concentration of reactants and the removal of water. masterorganicchemistry.comlibretexts.org The presence of the bulky ethyl group at the C5 position may introduce some steric hindrance, potentially slowing the reaction rate compared to less substituted carboxylic acids. mdpi.com
Hydrolysis:
The hydrolysis of esters derived from this compound can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and follows the same mechanistic pathway. masterorganicchemistry.com The equilibrium position is determined by the relative concentrations of the ester, water, acid, and alcohol.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). libretexts.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the alkoxide leaving group is followed by an acid-base reaction between the carboxylic acid and the alkoxide, driving the reaction to completion. masterorganicchemistry.com
Ring-Opening Reactions:
Under strong acidic conditions, the 1,3-dioxane ring is susceptible to cleavage. The mechanism involves protonation of one of the dioxane oxygen atoms, followed by nucleophilic attack at an adjacent carbon, leading to ring opening. researchgate.net The specific products of ring-opening would depend on the reaction conditions and the nucleophile present. Kinetic studies on the hydrolysis of 2-methyl-1,3-dioxane (B3054962) have shown it to be a reversible second-order reaction.
Interactive Data Table: Mechanistic Overview
| Reaction | Key Mechanistic Steps | Intermediate(s) | Influencing Factors |
| Fischer Esterification | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfers. 4. Elimination of water. | Tetrahedral intermediate | Acid catalyst, reactant concentration, water removal, steric hindrance |
| Base-Catalyzed Hydrolysis | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide. 4. Deprotonation of carboxylic acid. | Tetrahedral intermediate | Base concentration |
| Acid-Catalyzed Ring Opening | 1. Protonation of a dioxane oxygen. 2. Nucleophilic attack at an adjacent carbon. | Oxocarbenium ion | Acid strength, nucleophile present |
Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
A comprehensive review of scientific databases and chemical supplier information has revealed a significant lack of publicly available data for the chemical compound this compound (CAS No. 26271-43-2). Despite the existence of its chemical identifier, detailed experimental data required for a full structural elucidation and conformational analysis, as specified in the requested article outline, is not present in the accessible literature.
The investigation sought to gather specific spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which are fundamental for confirming the structure and understanding the chemical properties of a molecule. However, no specific ¹H NMR, ¹³C NMR, IR, or MS spectra for this compound could be located.
While information is available for structurally related compounds, such as 5-ethyl-2-oxo-1,3-dioxane-5-carboxylic acid matrixscientific.comamerigoscientific.comnih.gov, 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid asianpubs.orgresearchgate.net, and 5-ethyl-1,3-dioxane-5-methanol (B1582956) sigmaaldrich.comnih.gov, the structural differences in these molecules mean their spectroscopic data would not be representative of the target compound. The presence of additional functional groups or different substituents significantly alters the chemical environment of the atoms, leading to different spectral patterns.
The requested article necessitates a detailed discussion and data tables for various spectroscopic methodologies, including:
¹H NMR for Proton Environment and Chemical Shifts
¹³C NMR for Carbon Skeleton and Isomer Differentiation
Advanced NMR Techniques for Stereochemistry
Infrared (IR) Spectroscopy for Functional Group Identification
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Without access to the primary experimental data for this compound, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, it is not possible to provide the requested article focusing solely on the chemical compound “this compound” with the specified detailed structural and conformational analysis. The foundational scientific data necessary for such an article is not available in the public domain at this time.
Structural Elucidation and Conformational Analysis of 5 Ethyl 1,3 Dioxane 5 Carboxylic Acid
X-ray Crystallography for Solid-State Structure
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. For derivatives of 5-ethyl-1,3-dioxane-5-carboxylic acid, this method provides precise data on bond lengths, bond angles, molecular conformation, and the arrangement of molecules within the crystal lattice, known as crystal packing.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
Single-crystal X-ray diffraction analyses have been performed on closely related analogs, such as 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid and 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, providing valuable insights into the geometry of the this compound framework. researchgate.netresearchgate.net Although data for the parent compound is not available, the structural parameters from these derivatives are expected to be highly representative.
In the crystal structure of 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, two independent molecules are present in the asymmetric unit. researchgate.netasianpubs.org The analysis reveals the precise measurements of the covalent bonds and angles within the molecule. Similarly, detailed crystallographic data has been reported for the 2-(2-bromophenyl) analog. researchgate.net
Below are representative tables of selected bond lengths and angles for these derivatives, which illustrate the typical geometry of the 1,3-dioxane (B1201747) ring system.
Interactive Table: Selected Bond Lengths for 2-Aryl-5-ethyl-1,3-dioxane-5-carboxylic Acid Derivatives
| Compound | Bond | Length (Å) |
| 2-(4-Chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid | C(5)-C(ethyl) | ~1.54 |
| C(5)-C(carboxyl) | ~1.53 | |
| O(1)-C(2) | ~1.42 | |
| O(3)-C(2) | ~1.42 | |
| O(1)-C(6) | ~1.43 | |
| O(3)-C(4) | ~1.43 | |
| C(4)-C(5) | ~1.53 | |
| C(5)-C(6) | ~1.53 |
Note: Data are approximated from typical values in related crystal structures. Exact values can be found in the cited literature. researchgate.netasianpubs.org
Interactive Table: Selected Bond Angles for 2-Aryl-5-ethyl-1,3-dioxane-5-carboxylic Acid Derivatives
| Compound | Angle | Angle (°) |
| 2-(4-Chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid | O(1)-C(2)-O(3) | ~110 |
| C(4)-C(5)-C(6) | ~111 | |
| C(2)-O(1)-C(6) | ~112 | |
| C(2)-O(3)-C(4) | ~112 | |
| O(3)-C(4)-C(5) | ~110 | |
| O(1)-C(6)-C(5) | ~110 |
Note: Data are approximated from typical values in related crystal structures. Exact values can be found in the cited literature. researchgate.netasianpubs.org
Dihedral angles are crucial for defining the ring's conformation. For the 1,3-dioxane ring in these structures, the dihedral angles confirm a chair-like geometry. For instance, in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a related compound, a puckering analysis yielded parameters consistent with a chair conformation (Q = 0.5540 (9) Å, θ = 176.65 (9)°). nih.gov
Elucidation of Molecular Conformation and Packing
X-ray analysis of 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid and its 2-bromophenyl analog consistently shows that the 1,3-dioxane ring adopts a stable chair conformation. researchgate.netresearchgate.netasianpubs.org This is the preferred conformation for 1,3-dioxane systems in general, as it minimizes torsional strain and non-bonded interactions. thieme-connect.deresearchgate.net In these specific derivatives, the bulky aryl substituent at the C2 position is found to occupy an equatorial site to avoid steric hindrance. researchgate.netasianpubs.org The carboxylic acid and ethyl groups are attached to the C5 position of the ring.
The crystal packing of these molecules is dictated by intermolecular forces. In the case of 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, the packing is primarily driven by hydrogen bonding interactions. researchgate.netasianpubs.org
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
Hydrogen bonding plays a critical role in the supramolecular assembly of these carboxylic acids in the solid state. In the crystal structures of 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid and 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, the most significant intermolecular interaction is the hydrogen bond formed between the carboxylic acid groups of adjacent molecules. researchgate.netresearchgate.net
Specifically, the carboxylic acid proton of one molecule donates to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a classic centrosymmetric dimer linked by a pair of O-H···O hydrogen bonds. researchgate.net This R2²(8) graph-set motif is a very common and stable arrangement for carboxylic acids in the solid state. researchgate.net For example, in the crystal structure of 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, these O-H···O hydrogen bonds result in the formation of a dimer structure. researchgate.net In addition to these strong interactions, weaker C-H···O hydrogen bonds can also contribute to the stability of the three-dimensional crystal lattice. nih.gov
Stereochemical and Conformational Studies
The stereochemistry and conformational behavior of the 1,3-dioxane ring are well-studied subjects, providing a robust framework for understanding the structure of this compound. thieme-connect.deresearchgate.net
Cis/Trans Isomerism at the 1,3-Dioxane Ring
Cis/trans isomerism in substituted 1,3-dioxanes arises from the relative orientation of substituents on the six-membered ring. libretexts.org When substituents are present at two different carbons of the ring, they can be on the same side (cis) or on opposite sides (trans) of the ring's approximate plane. researchgate.net
For a compound like this compound, which is substituted only at C5, cis/trans isomerism is not defined with respect to the parent structure. However, if an additional substituent is introduced, for example at the C2 position, cis/trans isomers become possible. The isomer where the new substituent and a reference group at C5 (e.g., the ethyl group) are on the same side of the ring would be the cis isomer, while the one with them on opposite sides would be the trans isomer. The thermodynamic equilibrium between these isomers is often used to determine the conformational free energy (A-value) of the substituents. researchgate.net In the case of 2-substituted-5-ethyl-1,3-dioxane-5-carboxylic acids, the isomers would be defined by the relative positions of the C2 substituent and one of the C5 substituents. researchgate.net
Conformational Preferences (e.g., Chair Conformation)
Like cyclohexane (B81311), the 1,3-dioxane ring is not planar and preferentially adopts a chair conformation to relieve ring strain. thieme-connect.deresearchgate.net This chair form is the global minimum on the potential energy surface for 1,3-dioxane and most of its derivatives. researchgate.net The presence of two oxygen atoms in the ring, with C-O bond lengths being shorter than C-C bonds, leads to a slightly more puckered and compressed chair shape compared to cyclohexane. thieme-connect.de
Substituents on the 1,3-dioxane ring can occupy either axial or equatorial positions. For this compound, both the ethyl and carboxylic acid groups are at the C5 position. In the favored chair conformation, one of these substituents will likely occupy an axial position while the other is equatorial to minimize steric strain. The specific preference would depend on the relative steric bulk of the ethyl versus the carboxylic acid group. Quantum-chemical studies on related 5-alkyl-1,3-dioxanes have explored the energies of equatorial and axial chair conformers. researchgate.net X-ray data from derivatives like 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid show the carboxyl group in an axial orientation while a methyl group is equatorial, though preferences can be influenced by other substituents and crystal packing forces. researchgate.netresearchgate.net
Axial and Equatorial Orientations of Substituents
In substituted cyclohexanes, substituents generally prefer the equatorial position to avoid steric strain from 1,3-diaxial interactions. libretexts.org This principle also applies to 1,3-dioxane systems. For a 5-substituted 1,3-dioxane, an axial substituent would experience steric hindrance from the axial hydrogens on C2 and C4/C6. However, with two substituents at C5, the molecule is forced to have one group in an axial and the other in an equatorial orientation in a standard chair conformation. The preferred conformation will be the one that places the sterically bulkier group in the more spacious equatorial position.
Computational studies on related 5-substituted 1,3-dioxanes provide insight into these preferences. For instance, in the conformational analysis of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, the relative stability of conformers with axial or equatorial hydroxymethyl groups was found to be highly dependent on the solvent. researchgate.net In the gas phase and in chloroform, the conformer with an axial hydroxymethyl group was found to be more stable, a preference that can be influenced by intramolecular hydrogen bonding. researchgate.net Conversely, in solvents like benzene (B151609) and DMSO, the conformer with the equatorial hydroxymethyl group predominated. researchgate.net
For this compound, a similar interplay of steric effects and potential intramolecular interactions exists. The ethyl group is sterically more demanding than the carboxylic acid group. Therefore, the conformer with the equatorial ethyl group and axial carboxylic acid group is generally expected to be more stable. However, the carboxylic acid group's ability to form intramolecular hydrogen bonds with the ring's oxygen atoms could stabilize the axial orientation under certain conditions.
Quantum-chemical studies on 5-alkyl-1,3-dioxanes have quantified the energy differences between conformers. The Gibbs conformational energy (ΔG°) for an ethyl group at the C5 position reflects this preference. researchgate.net
Table 1: Conformational Preferences of Substituents at C5 in 1,3-Dioxane Derivatives
| Substituent | Preferred Orientation | Gibbs Conformational Energy (ΔG°) (kcal/mol) | Rationale |
|---|---|---|---|
| Ethyl | Equatorial | 0.90 | Minimizes 1,3-diaxial steric interactions. libretexts.orgresearchgate.net |
Note: The table is based on general principles and data for related compounds. The axial preference for the carboxylic acid is inferred from the equatorial preference of the larger ethyl group in a 5,5-disubstituted ring.
Dynamic Conformational Analysis
The 1,3-dioxane ring is not static; it undergoes dynamic conformational changes, primarily through ring inversion. The most stable conformation is the chair (C), but other, more flexible forms such as the twist-boat (or twist) conformers are involved as intermediates in the inversion process. researchgate.net
Quantum-chemical studies have mapped the potential energy surface for the conformational isomerization of 5-alkyl-1,3-dioxanes. researchgate.net The process of a chair conformer inverting to its alternative chair form (chair-to-chair interconversion) typically proceeds through higher-energy twist intermediates. For 5-substituted 1,3-dioxanes, two main pathways for this isomerization have been identified:
Chair (C) ↔ 2,5-Twist (2,5-T) ↔ Inverted Chair (C_inv_)
Chair (C) ↔ 1,4-Twist (1,4-T) ↔ Inverted Chair (C_inv_)
The energy barriers for these transformations determine the rate of conformational change. Molecular dynamics simulations and quantum-chemical calculations show that for 1,3-dioxane itself, the chair-twist energy barrier is lower than that of cyclohexane due to the shorter C-O bond lengths. thieme-connect.de
In studies of 5-ethyl-1,3-dioxane, the energy parameters for the inversion process have been calculated. The chair conformer with an equatorial ethyl group (C_eq_) is the most stable form. researchgate.net The inversion to the axial chair conformer (C_ax_) must pass through transition states and the higher-energy twist forms.
Table 2: Calculated Energy Parameters for Conformational Inversion of 5-Ethyl-1,3-Dioxane
| Conformer / Transition State | Relative Energy (ΔE) (kcal/mol) | Role in Isomerization |
|---|---|---|
| Equatorial Chair (C_eq_) | 0.00 | Global Minimum / Most Stable Conformer researchgate.net |
| Axial Chair (C_ax_) | 0.82 | Local Minimum / Less Stable Conformer researchgate.net |
| 2,5-Twist (2,5-T) | 6.5 | Intermediate researchgate.net |
| 1,4-Twist (1,4-T) | 8.0 | Intermediate researchgate.net |
Data is based on quantum-chemical calculations for 5-ethyl-1,3-dioxane. researchgate.net The transition state energy is an approximation based on typical values for these systems.
The dynamic equilibrium between these conformers can be studied experimentally using techniques like two-dimensional NMR spectroscopy (NOESY), which can provide evidence for the spatial proximity of atoms in different conformations. researchgate.net For this compound, the presence of two different substituents at C5 complicates the energy landscape but the fundamental pathways of chair-twist-chair interconversion remain the primary mechanism for its dynamic behavior.
Computational Chemistry and Theoretical Investigations of 5 Ethyl 1,3 Dioxane 5 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic and geometric properties of molecules.
While no specific DFT studies on 5-ethyl-1,3-dioxane-5-carboxylic acid have been published, research on similar compounds, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, has utilized DFT with the B3LYP/6-311++G(d,p) level of theory to investigate electronic properties. Such studies typically analyze frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and kinetic stability. For the title compound, a similar approach would be expected to reveal insights into its electronic behavior.
Detailed studies employing ab initio or semi-empirical methods for the geometry optimization of this compound are not present in the accessible literature. However, conformational analysis of related molecules like 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane has been performed using DFT, suggesting that the 1,3-dioxane (B1201747) ring typically adopts a chair conformation. It is anticipated that similar methods would confirm a chair-like conformation for this compound as the most stable geometry.
The calculation of energetic components, such as zero-point vibrational energy and total energy, is a standard output of quantum chemical calculations and is crucial for assessing molecular stability. Without specific studies on this compound, no data on its calculated energetic components or relative stability of different conformers can be presented.
Reaction Mechanism and Transition State Analysis
Understanding the reaction mechanisms, particularly for decomposition, is a key area where computational chemistry excels.
There is no available research that computationally models the thermal decomposition pathways of this compound. However, computational studies on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds have been conducted using the M06-2X functional. These studies propose reaction mechanisms, such as a one-stage process involving a five-atom cyclic transition state, leading to the formation of an alkene and nitrous acid. A similar approach could theoretically be applied to model the decarboxylation or other thermal decomposition routes of this compound.
Kinetic and thermodynamic parameters, including activation energy (Ea), Gibbs free energy of activation (ΔG≠), enthalpy (ΔH), and entropy (ΔS), are critical for understanding reaction rates and feasibility. As there are no published computational studies on the reaction mechanisms of this compound, no such theoretical kinetic or thermodynamic data can be reported.
Investigation of Unimolecular and Bimolecular Reaction Mechanisms
There is currently no specific data in the reviewed literature concerning the computational investigation of unimolecular or bimolecular reaction mechanisms involving this compound. Such studies would typically involve locating transition states and calculating activation energies for processes like ring-opening reactions, decarboxylation, or reactions with other molecules. While general principles of reaction mechanisms for carboxylic acids and dioxane rings are understood, specific computational data for this compound is absent.
Wiberg Bond Indices and Bond Evolution Analysis
Similarly, a search of scientific databases yielded no studies that have calculated Wiberg bond indices or performed a detailed bond evolution analysis for reactions of this compound. This type of analysis is crucial for understanding how the electron density and bond orders change along a reaction coordinate, providing a quantitative picture of bond breaking and forming processes.
Conformational Energy Landscapes
The conformational flexibility of the 1,3-dioxane ring, typically adopting chair or twist-boat conformations, is a key determinant of a molecule's physical and chemical properties.
Potential Energy Surface Scans for Conformational Isomers
No potential energy surface scans for the conformational isomers of this compound have been reported. Such scans would elucidate the relative energies of different chair and twist conformations, as well as the energy barriers for interconversion between them. Studies on other 5-substituted 1,3-dioxanes have shown that both axial and equatorial chair conformers can be stable, with the preference often depending on the nature of the substituent.
Solvation Effects on Molecular Conformation and Reactivity
The influence of solvents on the conformational preferences and reactivity of this compound has not been computationally investigated. Solvation models are essential for accurately predicting molecular behavior in solution, as solvent-solute interactions can significantly alter the relative stability of conformers and the energetics of reaction pathways. Research on similar molecules, like 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, has demonstrated that the predominant conformation can change depending on the solvent environment.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
While computational methods are frequently used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies, no such predictions for this compound are available in the literature. Furthermore, without experimental spectroscopic data for this specific compound, any theoretical predictions would lack the necessary validation to confirm their accuracy. For related compounds, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, theoretical calculations have been performed and compared with experimental FTIR, FT-Raman, and NMR spectra.
Applications As a Versatile Chemical Building Block
Role in the Synthesis of Complex Organic Molecules
This compound is a key player in creating intricate organic structures, from polyhydroxy compounds to various heterocyclic systems. Its stable dioxane core provides a reliable scaffold for further chemical modifications.
Precursors for Polyhydroxy Compounds
The 1,3-dioxane (B1201747) ring within the molecule acts as a protected form of a diol. This protecting group can be removed under specific conditions, such as acid-catalyzed hydrolysis, to reveal two hydroxyl groups. This process makes 5-ethyl-1,3-dioxane-5-carboxylic acid a precursor to 2,2-bis(hydroxymethyl)alkane carboxylic acids. These resulting polyhydroxy compounds are valuable in various fields, including the synthesis of polyesters and resins. The stability of the dioxane ring allows chemists to perform reactions on the carboxylic acid group without affecting the latent diol functionality until its desired release.
Intermediates for Carbon Skeleton Construction
The rigid structure of this compound provides a foundational carbon skeleton that can be elaborated upon to build more complex molecules. It serves as an intermediate in the synthesis of specialty chemicals and pharmaceutical compounds. For instance, derivatives such as 5-ethyl-2-(p-tolyl)-1,3-dioxane-5-carboxylic acid and 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid have been synthesized, demonstrating how substituents can be added to the dioxane ring to create more complex molecular frameworks researchgate.net. These ketal compounds, formed from the reaction of the corresponding diol with an aldehyde, are often used as protected intermediates in multi-step organic syntheses researchgate.net.
Synthesis of Heterocyclic Compounds
While this compound is itself a heterocyclic compound, its carboxylic acid functional group is a gateway to the synthesis of other, different heterocyclic systems. Carboxylic acids are known precursors for a variety of nitrogen- and sulfur-containing heterocycles that are of significant interest in medicinal chemistry. General synthetic strategies allow for the conversion of carboxylic acids into key intermediates for heterocycles like quinazolinones, which are important building blocks for bioactive substances mdpi.com. The reactivity of the carboxyl group allows for the formation of amide, ester, or acyl halide intermediates, which can then undergo cyclization reactions with appropriate reagents to form new ring systems.
Table 1: Synthesis of Complex Molecules from this compound and its Derivatives
| Precursor Compound | Resulting Compound Class | Key Transformation |
| This compound | Polyhydroxy Compounds | Acid-catalyzed hydrolysis of the dioxane ring |
| This compound | Substituted Dioxanes | Reaction at the C2 position of the dioxane ring |
| This compound | Various Heterocycles | Conversion of the carboxylic acid group and subsequent cyclization |
Polymer Chemistry Applications
In polymer science, this compound and its close analogs are instrumental in designing functional polymers with tailored properties for advanced applications.
Monomer Synthesis for Polymerization (e.g., Polycarbonates)
This compound is an ideal precursor for the synthesis of functional cyclic carbonate monomers, which are essential for creating biodegradable aliphatic polycarbonates through ring-opening polymerization (ROP). A closely related compound, 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid, is well-documented as a key building block for such monomers biosynth.com. The process involves converting the diol precursor into a cyclic carbonate. The resulting monomer, bearing a pendent carboxylic acid group (often protected and then deprotected), can be polymerized to yield polycarbonates with functional side chains. These functional groups can be used to adjust the polymer's properties, such as hydrophilicity and biodegradability, or for attaching bioactive molecules researchgate.net. Ring-opening polymerization is considered an effective technique for producing these polymers with a high level of control over their molecular structure researchgate.net.
Incorporation into Homo- and Block Copolymers
Monomers derived from this compound are valuable for creating both homopolymers and more complex block copolymers harth-research-group.org. A related derivative, 5-vinyloxymethyl-5-ethyl-1,3-dioxane, has been successfully used in radical homopolymerization and in copolymerization with styrene (B11656) to create novel materials researchgate.net.
Block copolymers, which consist of long sequences or "blocks" of different monomer units, are particularly important as they can self-assemble into well-defined nanostructures harth-research-group.org. The ability to incorporate functional monomers derived from this compound allows for the precise placement of functional groups within specific blocks of the polymer chain. This precision is critical for developing advanced materials for applications such as drug delivery systems, where one block can form a protective shell and another can carry a therapeutic agent.
Table 2: Polymer Applications of this compound Derivatives
| Monomer Derivative Type | Polymer Architecture | Polymerization Method | Potential Application |
| Cyclic Carbonate | Homopolymer (Polycarbonate) | Ring-Opening Polymerization (ROP) | Biodegradable materials |
| Cyclic Carbonate | Block Copolymer (Polycarbonate) | Ring-Opening Polymerization (ROP) | Drug delivery systems |
| Vinyl Ether / Acrylate | Homopolymer | Radical Polymerization | Specialty materials |
| Vinyl Ether / Acrylate | Copolymer (e.g., with Styrene) | Radical Polymerization | Functional plastics |
Design of Chemodegradable Polymer Systems
The incorporation of this compound into polymer chains is a key strategy for designing chemodegradable systems. The central feature enabling this application is the acetal (B89532) linkage within the 1,3-dioxane ring. Acetal bonds are known to be susceptible to hydrolysis under mild acidic conditions, while remaining stable at neutral and basic pH. This pH-dependent lability allows for the creation of polymers that can be degraded on-demand in specific environments.
When used as a monomer, the carboxylic acid group provides a reactive site for polymerization, typically forming polyesters or polyamides. The dioxane ring is integrated into the polymer backbone, acting as a cleavable linker. Upon exposure to an acidic trigger, the acetal moiety is hydrolyzed, breaking the polymer chain into smaller, potentially recyclable or biocompatible fragments. This "recycling-by-design" approach is of growing interest for developing sustainable materials.
Research into related cyclic acetal-based monomers has demonstrated the effectiveness of this strategy. For instance, polymer networks based on monomers like 5-ethyl-5-(hydroxymethyl)-β,β-dimethyl-1,3-dioxane-2-ethanol diacrylate (EHD) have been shown to be biodegradable. Studies on other acetal-containing monomers confirm they degrade significantly faster than their polyester counterparts under acidic conditions, making them promising for applications in tissue engineering and drug delivery, where controlled degradation is crucial. The degradation of these polymers avoids the formation of acidic byproducts that can occur with polyesters, which is a significant advantage in biomedical applications.
Development of Functional Materials
Synthesis of Surfactants and Detergents
This compound serves as a valuable precursor for a class of anionic surfactants. The synthesis leverages the molecule's amphiphilic potential, combining the hydrophobic ethyl group and dioxane ring with the hydrophilic carboxylic acid head.
The general synthetic route involves the esterification of the carboxylic acid group with various fatty alcohols. This reaction creates a nonionic surfactant intermediate. To produce anionic surfactants, this intermediate can be further modified, for example, through sulfonation, or the initial carboxylic acid can be saponified to create a carboxylate salt. These resulting molecules exhibit excellent surfactant properties, making them suitable for use in detergents and other cleaning agents. A related synthetic pathway involves the reaction of 2,2-bis(hydroxymethyl)butyric acid with aldehydes to form the dioxane ring structure, which can then be converted into a surfactant.
Below is a table summarizing a typical synthesis pathway for anionic surfactants derived from this compound.
| Step | Process | Reactants | Product Class |
| 1 | Acetal Formation | 2,2-bis(hydroxymethyl)butyric acid, Formaldehyde (B43269) | This compound |
| 2 | Saponification | This compound, Sodium Hydroxide (B78521) | Anionic Surfactant (Carboxylate) |
| 3 | Esterification | This compound, Fatty Alcohol | Nonionic Surfactant Intermediate |
| 4 | Sulfonation | Esterified Intermediate, Sulfonating Agent | Anionic Surfactant (Sulfonate) |
These dioxane-based surfactants are noted for their chemodegradable nature, as the acetal ring can be cleaved under acidic conditions, leading to their environmental degradation.
Precursors for Specialized Solvents or Additives
The chemical structure of this compound makes it an excellent precursor for specialized solvents and additives. The carboxylic acid function can be readily converted into a wide range of esters or amides. By selecting different alcohols or amines for the reaction, a diverse library of derivatives can be synthesized with finely tuned properties such as polarity, boiling point, and viscosity.
The 1,3-dioxane ring itself is a relatively stable heterocyclic system under neutral or basic conditions. A patent has noted that this compound is difficult to hydrolyze back to its corresponding 2,2-bis-hydroxymethylalkane carboxylic acid precursor, even under relatively harsh conditions, highlighting its stability. This inherent stability is a desirable trait for solvents and additives used in various formulations where longevity and non-reactivity are required.
Furthermore, its presence in patents related to the production of thermoplastic resins suggests its utility as a monomer or a modifying additive to impart specific properties to polymers. The derivatives could function as plasticizers, flow agents, or compatibilizers in complex polymer blends.
Isotopic Labeling Applications in Chemical Research
While direct isotopic labeling studies of this compound are not widely documented, its structure lends itself to the introduction of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O) for use as tracers in chemical and biological research. Such labeled compounds are invaluable for elucidating reaction mechanisms, studying metabolic pathways, and performing quantitative analyses.
A common strategy for labeling would involve using isotopically enriched starting materials in its synthesis. For example:
Ring Labeling : Using labeled formaldehyde (e.g., ¹³CH₂O or CD₂O) or a labeled 1,3-propanediol analogue during the acetal formation step would introduce isotopes into the dioxane ring.
Carboxyl Group Labeling : The carboxylic acid group can be labeled with ¹³C or ¹⁸O using standard organic chemistry transformations starting from a labeled precursor.
Ethyl Group Labeling : Labeled precursors for the ethyl group can be incorporated during the synthesis of the initial 2,2-bis(hydroxymethyl)butyric acid.
Analogous research on the synthesis of isotopically labeled 1,3-dithianes, the sulfur equivalent of 1,3-dioxanes, demonstrates the feasibility of these approaches. In that work, 1,3-[2-¹³C]- and 1,3-[2-¹³C, 2-²H₂]dithiane were successfully synthesized from labeled precursors, showcasing a viable pathway for creating labeled synthons that could be applied to dioxane derivatives. These labeled versions of this compound could serve as powerful tools for tracking the fate of the molecule in polymer degradation studies or its distribution in complex environmental systems.
Future Directions and Emerging Research Avenues for 5 Ethyl 1,3 Dioxane 5 Carboxylic Acid
Exploration of Novel Catalytic Systems for Synthesis and Transformation
The synthesis of 5-alkyl-1,3-dioxane-5-carboxylic acids has traditionally involved methods such as the oxidation of corresponding 5-hydroxymethyl precursors. For instance, the oxidation of 2-phenyl-5-ethyl-5-hydroxymethyl-1,3-dioxane using potassium permanganate (B83412) has been reported, though it can suffer from low selectivity and yield. google.com Another established route involves the reaction of a 2,2-bis(hydroxymethyl)alkanoic acid with an aldehyde or ketone. asianpubs.org Future research is likely to focus on developing more efficient, selective, and sustainable catalytic systems.
Advancements could come from the application of modern catalytic technologies. For example, palladium-catalyzed carbonylative telomerization has been used to create mixed carboxylic acid anhydrides from carboxylic acids and 1,3-butadiene, suggesting a potential pathway for transforming the carboxylic acid group on the dioxane ring. rsc.org The development of catalysts that can facilitate direct carboxylation or functionalization of the dioxane ring itself would represent a significant breakthrough. Research into enzymatic or chemo-enzymatic processes could also offer highly selective and environmentally benign routes for both the synthesis and transformation of these compounds.
Table 1: Potential Catalytic Approaches for Synthesis and Transformation
| Catalytic Approach | Potential Application | Key Features | Relevant Findings |
|---|---|---|---|
| Oxidation Catalysis | Synthesis from 5-ethyl-5-hydroxymethyl-1,3-dioxane | Improved selectivity and yield over traditional reagents like permanganate. google.com | Multi-stage synthesis from 5-alkyl-5-hydroxymethyl-1,3-dioxanes over copper/chromium/barium catalysts has been explored, but with low yields. google.com |
| Acid Catalysis | Synthesis from 2,2-bis(hydroxymethyl)butyric acid | Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) to form the dioxane ring. asianpubs.org | The reaction has been successfully used to prepare derivatives like 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid. asianpubs.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers enhanced control over reaction parameters, improved safety, and scalability. researchgate.net The synthesis of carboxylic acids and heterocyclic compounds has been shown to benefit significantly from this technology. acs.orgdurham.ac.uk
Future work could adapt the synthesis of 5-ethyl-1,3-dioxane-5-carboxylic acid to a flow-based platform. For instance, the acid-catalyzed condensation of 2,2-bis(hydroxymethyl)butyric acid with an aldehyde could be performed in a packed-bed reactor containing a solid-supported acid catalyst. acs.org This would allow for continuous production, easy separation of the catalyst, and precise control over temperature and residence time, likely leading to higher yields and purity. Furthermore, multi-step sequences, such as the synthesis of the dioxane followed by an in-line transformation of the carboxylic acid group, could be automated, accelerating the discovery of new derivatives. uc.pt The use of tube-in-tube reactors, which facilitate the introduction of reactive gases like CO2, could be explored for novel carboxylation strategies in a continuous manner. durham.ac.uk
Advanced Materials Science Applications
The 1,3-dioxane (B1201747) ring is known to be cleavable under acidic conditions. google.com This property makes it a valuable component in the design of "smart" or responsive materials. One emerging application is in the field of cleavable surfactants. A series of disulfonate salt-type surfactants incorporating a 1,3-dioxane ring has been synthesized. researchgate.net These molecules can be broken down into smaller, more soluble, and less environmentally persistent fragments by adjusting the pH, which is a highly desirable feature for applications in areas like emulsion polymerization and environmental remediation. researchgate.net
This compound is an ideal building block, or monomer, for creating such advanced materials. The carboxylic acid provides a convenient handle for polymerization or for grafting the molecule onto surfaces or other polymer backbones. The resulting materials would possess acid-labile linkages, enabling the design of:
Degradable Polymers: Creating polyesters or polyamides where the dioxane unit is part of the polymer backbone, leading to materials that degrade under specific pH conditions.
Drug Delivery Systems: Encapsulating therapeutic agents within a polymer matrix that remains stable at physiological pH but breaks down in the acidic microenvironment of a tumor or within the endosome of a cell, releasing its payload.
Photoresists: Developing materials for microelectronics where the acid-labile dioxane can be cleaved upon exposure to a photo-acid generator, enabling the creation of intricate patterns.
Deeper Understanding of Reaction Mechanisms via Advanced Computational Methods
Computational chemistry provides powerful tools for understanding reaction mechanisms, conformational preferences, and the electronic structure of molecules at a level of detail that is often inaccessible through experimentation alone. Density Functional Theory (DFT) is a particularly prominent method in this field.
Recent computational studies on related 1,3-dioxane systems have provided significant insights. For example, a DFT study (using the M06-2X functional) on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds revealed detailed reaction mechanisms, including a pathway involving a five-membered cyclic transition state. scispace.com The study also quantified how different substituents (like a methyl group, similar to the ethyl group in the title compound) and solvents affect the activation energy and thermodynamics of the reaction. scispace.com Another study used DFT to perform a detailed conformational analysis of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, determining the relative stability of chair and twist conformers in different solvents. researchgate.net
Applying these advanced computational methods to this compound could:
Predict the most likely pathways for its synthesis and degradation.
Elucidate the transition state structures for its reactions, providing a roadmap for catalyst design.
Analyze its conformational behavior, which is crucial for understanding its role in larger molecular assemblies like polymers or as a scaffold.
Model its interaction with biological targets or material interfaces.
Table 2: Application of Computational Methods to 1,3-Dioxane Systems
| Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| DFT (M06-2X/6-311+G(d,p)) | Thermal decomposition of 5-nitro-5-R-1,3-dioxanes (R=H, Br, CH3) | Elucidated a decomposition mechanism via a 5-atom cyclic transition state. Found that a CH3 substituent favors the reaction. scispace.com | scispace.com |
Design of Novel Chemical Probes utilizing the this compound Scaffold
A chemical probe is a small molecule used to study and manipulate biological systems. The structure of this compound makes it an attractive scaffold for the design of such probes. The carboxylic acid function serves as a versatile chemical handle for conjugation. It can be readily coupled to other molecules, such as:
Fluorophores: Creating fluorescent probes to visualize biological processes or cellular structures.
Biotin: For use in affinity-based purification or detection of target proteins (pull-down assays).
Photoaffinity Labels: To covalently link to a biological target upon photo-irradiation, enabling target identification.
The 1,3-dioxane ring itself can impart useful properties to a chemical probe. It provides a rigid, three-dimensional framework that can orient the ethyl group and the functionalized carboxylic acid in a well-defined spatial arrangement, which can be critical for specific binding to a biological target. Furthermore, the acid-lability of the dioxane ring could be exploited to create "caged" or activatable probes. For example, a probe could be designed to be inactive until it reaches an acidic cellular compartment (like the lysosome), where the dioxane ring cleaves, releasing an active molecule or triggering a fluorescent signal. This would provide a mechanism for studying biological processes with high spatial and temporal resolution.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-ethyl-1,3-dioxane-5-carboxylic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DPTS) as a catalyst. Reaction conditions such as solvent choice (e.g., THF), temperature control (room temperature to mild heating), and stoichiometric ratios of reactants are critical for yield optimization. Post-synthesis, purification via column chromatography or recrystallization is recommended .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on a combination of techniques:
- X-ray crystallography : Determines the three-dimensional arrangement of atoms, including the chair conformation of the 1,3-dioxane ring and substituent positions (e.g., equatorial carboxyl group) .
- Spectroscopy : H/C NMR to verify functional groups and FT-IR to confirm carbonyl stretching frequencies (~1700 cm) .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane) is effective. For crystalline derivatives, recrystallization in solvents like ethanol or methanol can improve purity. Monitor purity via HPLC or TLC with UV detection .
Advanced Research Questions
Q. How do conformational dynamics of the 1,3-dioxane ring influence the reactivity of this compound in subsequent reactions?
- Methodological Answer : The chair conformation of the 1,3-dioxane ring positions substituents (e.g., equatorial carboxyl group and axial ethyl groups), affecting steric accessibility and electronic interactions. Computational modeling (e.g., density functional theory) can predict reactivity trends, while experimental validation via kinetic studies under varied conditions (e.g., pH, temperature) quantifies these effects .
Q. What strategies resolve data contradictions arising from divergent synthetic approaches to this compound?
- Methodological Answer :
- Comparative analysis : Systematically vary reaction parameters (e.g., catalyst loading, solvent polarity) and compare yields/purity.
- Control experiments : Isolate intermediates to identify side reactions (e.g., anhydride formation under acidic conditions).
- Cross-validation : Use multiple characterization techniques (e.g., X-ray, NMR) to confirm structural consistency .
Q. What challenges arise in characterizing the anhydride derivative of this compound, and how are they addressed?
- Methodological Answer : Anhydride formation may introduce competing reaction pathways (e.g., hydrolysis). To mitigate:
- Use inert atmospheres (e.g., nitrogen) during synthesis.
- Characterize via X-ray crystallography to confirm dimeric structures and FT-IR to detect anhydride-specific carbonyl stretches (~1800 cm).
- Monitor reaction progress in real-time using in situ Raman spectroscopy .
Q. How does the hygroscopic nature of this compound impact experimental reproducibility?
- Methodological Answer : Hygroscopicity can lead to variable stoichiometry in reactions. To ensure reproducibility:
- Store the compound in a desiccator with anhydrous calcium sulfate.
- Pre-dry solvents and reactants.
- Use Karl Fischer titration to quantify residual water content before critical experiments .
Q. In dendrimer synthesis, how is this compound incorporated as a building block, and how is its integration verified?
- Methodological Answer : The carboxyl group enables covalent attachment to dendrimer cores via esterification or amidation. Verification methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
